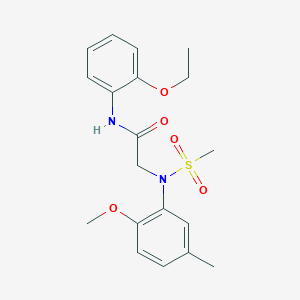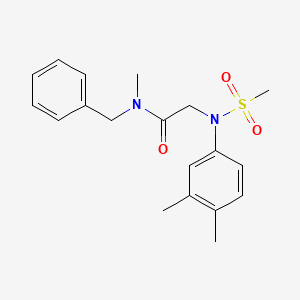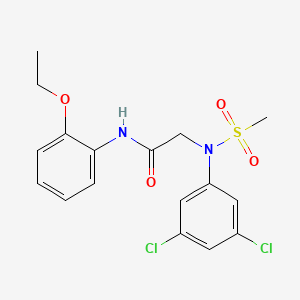
N~2~-(3,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(3,5-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DCMG belongs to the class of glycine transporter inhibitors and has been found to be effective in treating various neurological disorders. The purpose of
Wissenschaftliche Forschungsanwendungen
DCMG has been found to be effective in treating various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. It has also been found to be effective in treating drug addiction and substance abuse disorders. DCMG works by inhibiting the glycine transporter, which leads to increased levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating neuronal excitability.
Wirkmechanismus
DCMG works by inhibiting the glycine transporter, which leads to increased levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of glycine in the brain, DCMG can reduce the activity of neurons and prevent the occurrence of seizures, neuropathic pain, and other neurological disorders.
Biochemical and Physiological Effects
DCMG has been found to have several biochemical and physiological effects. It has been found to increase the levels of glycine in the brain, which can lead to reduced neuronal activity and decreased excitability. DCMG has also been found to increase the levels of dopamine in the brain, which can help in the treatment of drug addiction and substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DCMG has several advantages for lab experiments. It is a potent inhibitor of the glycine transporter and has been found to be effective in treating various neurological disorders. DCMG is also relatively easy to synthesize and can be produced in large quantities. However, DCMG has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. DCMG also has a short half-life, which can limit its effectiveness in treating some neurological disorders.
Zukünftige Richtungen
There are several future directions for research on DCMG. One area of research is the development of more potent and selective inhibitors of the glycine transporter. Another area of research is the investigation of the long-term effects of DCMG on the brain and the body. Additionally, research is needed to determine the optimal dosage and administration of DCMG for the treatment of different neurological disorders. Finally, research is needed to investigate the potential use of DCMG in combination with other drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-25-16-7-5-4-6-15(16)20-17(22)11-21(26(2,23)24)14-9-12(18)8-13(19)10-14/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJBLKKJMOBKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



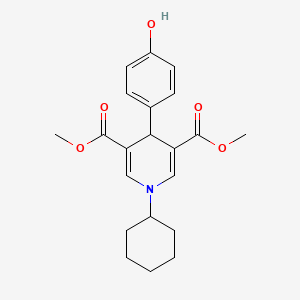
![N-(2-{3-[2-(2-naphthyl)-2-oxoethoxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B3451556.png)
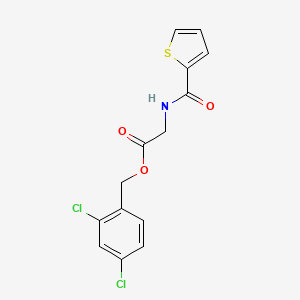
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3451568.png)
![2-({4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3451573.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B3451581.png)
![2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B3451584.png)
![N-(4-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B3451587.png)
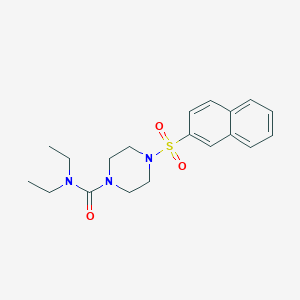
![N-(4-bromophenyl)-2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B3451596.png)
![methyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3451605.png)

